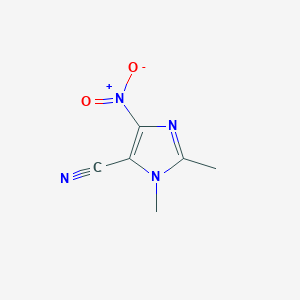

1,2-Dimethyl-4-nitro-5-cyanoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

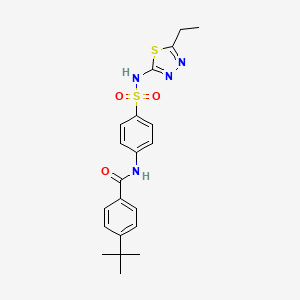

1,2-Dimethyl-4-nitro-5-cyanoimidazole (DMNI) is a heterocyclic compound with the molecular formula C6H6N4O2. It is a key component in functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key aspects of these methodologies . For instance, a reaction reported by Fang et al. proceeds via nickel-catalysed addition to nitrile 1, followed by proto-demetallation, tautomerization, and dehydrative cyclization, affording the desired 2,4-disubstituted NH-imidazoles .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-4-nitroimidazole has a molecular formula of C5H7N3O2, an average mass of 141.128 Da, and a monoisotopic mass of 141.053833 Da .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Scientific Research Applications

Metabolism in Bacterial Strains

1,2-Dimethyl-4-nitro-5-cyanoimidazole, under the name dimetridazole, has been studied for its metabolism in bacterial strains. Carlier et al. (1997) found that in Bacteroides fragilis, dimetridazole is metabolized without significant ring cleavage or nitrate formation, following distinct pathways depending on the strain's susceptibility. This research provides insights into the enzymatic reactions and resistance mechanisms against nitroimidazole drugs in bacteria (Carlier, Sellier, Rager, & Reysset, 1997).

Role in Organic Magnetic Materials

Ferrer et al. (2001) explored the role of hydrogen bonds in benzimidazole-based organic magnetic materials. They synthesized and characterized nitroxide radicals including 5,6-dimethyl-2-(N-tert-butyl-N-aminoxyl)benzimidazole, investigating their crystallography and magnetic susceptibility. This research contributes to understanding the molecular interactions and magnetic behavior in organic compounds (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Novel Conversion Methods

Albright and Shepherd (1973) discussed novel methods of converting the 2-methyl group of 1,2-dimethyl-5-nitroimidazole to a nitrile. This research is significant for advancing synthetic methodologies in organic chemistry, offering new pathways for producing cyano-substituted imidazoles (Albright & Shepherd, 1973).

Crystal Structure Analysis

Kubicki (2004) examined the crystal structures of 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, focusing on intermolecular interactions like dipole-dipole and hydrogen bonds. This study provides valuable data for the design and synthesis of new materials and pharmaceuticals, emphasizing the role of weak interactions in determining crystal packing (Kubicki, 2004).

DNA Interaction Studies

Tocher and Edwards (1994) investigated the interaction between reduced metronidazole derivatives (including dimetridazole) and DNA bases. Their findings suggest potential avenues for exploring the mechanisms of action of nitroimidazole drugs at the molecular level (Tocher & Edwards, 1994).

Antitrichomonal and Mutagenic Activities

Walsh et al. (1987) studied structural alterations in 5-nitroimidazoles, including dimetridazole, affecting their antitrichomonal and mutagenic activities. This research is relevant for the development of safer and more effective antimicrobial agents (Walsh, Wang, Bagan, Wang, Wislocki, & Miwa, 1987).

Mechanism of Action

Future Directions

The future directions in the field of imidazole synthesis involve the development of efficient procedures for the synthesis of functionalized imidazole skeletons . This is due to their versatility and utility in a number of areas, making expedient methods for the synthesis of imidazoles both highly topical and necessary .

properties

IUPAC Name |

2,3-dimethyl-5-nitroimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-4-8-6(10(11)12)5(3-7)9(4)2/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVJKPYKYWIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2479794.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)

![5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479799.png)

![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)